molecular formula C22H25FN4O2 B13434940 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

Cat. No.: B13434940
M. Wt: 404.5 g/mol
InChI Key: SRSGVKWWVXWSJT-XOHOATKISA-N
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Description

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is a complex organic compound with a unique structure. It contains multiple functional groups, including an indole, a pyrrole, and a fluorine atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indole and pyrrole intermediates. These intermediates are then coupled using a series of reactions, including condensation and cyclization, under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole rings can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyrrole rings can interact with proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds include other indole and pyrrole derivatives. Compared to these compounds, 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is unique due to the presence of the fluorine atom and the deuterated pyrrolidine ring. These features can enhance its chemical stability and biological activity. Similar compounds include:

  • Indole-3-carboxaldehyde
  • 2,4-dimethylpyrrole
  • 5-fluoroindole

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

404.5 g/mol

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

InChI Key

SRSGVKWWVXWSJT-XOHOATKISA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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